2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4OS
- CAS Number : [Pending]
The synthesis of this compound typically involves the reaction of 4-methyl-1-phenylpyrazolo[3,4-d]pyridazine with a morpholino group, which is then functionalized with a thioether linkage. The synthetic route may involve several steps including condensation reactions and purification processes to yield the final product with high purity.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer activity. For instance, derivatives similar to the target compound have been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). These studies revealed that certain derivatives showed potent cytotoxic effects, with IC50 values ranging from 0.3 to 24 µM against key cancer targets like EGFR and VGFR2 .
In particular, compounds derived from the pyrazolo[3,4-d]pyridazine structure have been noted for their ability to induce apoptosis in cancer cells, inhibit cell migration, and disrupt cell cycle progression. Molecular docking studies suggest that these compounds interact effectively with target proteins, mimicking the action of established tyrosine kinase inhibitors (TKIs) used in cancer therapy .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have shown that similar pyrazolo compounds exhibit activity against various pathogens including bacteria and fungi. For instance, some derivatives were tested against Pseudomonas aeruginosa and Candida albicans, demonstrating moderate to good inhibitory effects at concentrations around 31.25 µg/mL .
Case Study 1: Anticancer Efficacy
A study published in October 2023 evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among these, a specific derivative demonstrated remarkable potency against MCF-7 cells, leading to significant tumor growth inhibition in xenograft models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and suppression of anti-apoptotic proteins .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing thiazole-pyrazole hybrids for antimicrobial activity. The study found that certain compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL for some derivatives. This underscores the potential of pyrazole-based compounds in developing new antimicrobial agents .
Data Tables
Activity Type | Cell Line/Pathogen | IC50/MIC (µM/µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 0.3 - 24 | Induction of apoptosis |
Antimicrobial | Pseudomonas aeruginosa | 31.25 | Disruption of cell wall synthesis |
Antimicrobial | Candida albicans | 62.5 | Inhibition of ergosterol biosynthesis |
Eigenschaften
IUPAC Name |
2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-15-11-19-23(14-5-3-2-4-6-14)17(15)18(21-20-13)26-12-16(24)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSVBFYSKYAJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.